methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the reaction of a pyrazole derivative with a pyridine derivative. One common method involves the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a suitable solvent, followed by the addition of phosphorus oxychloride . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also have a fused heterocyclic structure and exhibit similar biological properties.
Uniqueness
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives with different functional groups. This versatility makes it a valuable compound for medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H6IN3O2 |
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Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)5-3-2-4-6(9)11-12-7(4)10-5/h2-3H,1H3,(H,10,11,12) |
InChI Key |
AHHNESLBRALPGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NNC(=C2C=C1)I |
Origin of Product |
United States |
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